Cas no 941987-16-2 (N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide)

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide is a specialized organic compound featuring a nitro-substituted aromatic ring linked to a butanamide moiety with a toluenesulfonyl group. Its structural design confers stability and reactivity, making it suitable for applications in pharmaceutical intermediates or chemical synthesis. The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring enhances its utility in selective reactions, while the sulfonyl group improves solubility and derivatization potential. This compound is particularly valuable in research settings requiring precise functionalization or as a precursor for bioactive molecule development. Its well-defined molecular architecture ensures consistent performance in synthetic workflows.
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide structure
941987-16-2 structure
商品名:N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
CAS番号:941987-16-2
MF:C18H20N2O6S
メガワット:392.426203727722
CID:5502686

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 化学的及び物理的性質

名前と識別子

    • N-(2-methoxy-5-nitrophenyl)-4-(4-methylphenyl)sulfonylbutanamide
    • N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
    • インチ: 1S/C18H20N2O6S/c1-13-5-8-15(9-6-13)27(24,25)11-3-4-18(21)19-16-12-14(20(22)23)7-10-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
    • ほほえんだ: C(NC1=CC([N+]([O-])=O)=CC=C1OC)(=O)CCCS(C1=CC=C(C)C=C1)(=O)=O

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2814-1103-75mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2814-1103-4mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2814-1103-40mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2814-1103-1mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2814-1103-3mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2814-1103-100mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2814-1103-30mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2814-1103-10mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2814-1103-20mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2814-1103-25mg
N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide
941987-16-2 90%+
25mg
$109.0 2023-05-16

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide 関連文献

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamideに関する追加情報

Introduction to N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide (CAS No. 941987-16-2)

N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide, identified by its CAS number 941987-16-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this molecule, including its nitro and sulfonyl functional groups, contribute to its potential as a lead compound in the synthesis of novel therapeutic agents.

The 2-methoxy-5-nitrophenyl moiety in the molecular structure of N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide is particularly noteworthy. This group is known for its ability to enhance the binding affinity and selectivity of the compound towards various biological targets. The nitro group, in particular, can serve as a key pharmacophore, influencing the electronic properties of the molecule and facilitating interactions with biological receptors. Such structural elements are often exploited in drug design to optimize efficacy and minimize side effects.

In recent years, there has been a growing interest in developing new strategies for treating inflammatory and autoimmune diseases. N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide has been investigated for its potential role in modulating inflammatory pathways. Studies have shown that compounds with similar structural motifs can inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of both methoxy and nitro groups in this molecule suggests that it may exhibit dual inhibitory activity, making it a valuable candidate for further exploration.

The 4-(4-methylbenzenesulfonyl)butanamide moiety adds another layer of complexity to the compound's biological activity. Sulfonyl groups are well-known for their ability to enhance binding interactions due to their strong dipole moments and hydrogen bonding capabilities. This feature makes them particularly useful in designing molecules that interact with biological targets such as enzymes and receptors. The combination of a sulfonyl group with an amide moiety can lead to enhanced solubility and bioavailability, which are critical factors in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide with biological targets more accurately than ever before. Molecular docking studies have suggested that this compound may bind effectively to various protein targets involved in inflammation and pain signaling. These computational predictions have guided experimental efforts, leading to the identification of promising derivatives with improved pharmacological profiles.

The synthesis of N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the nitro group at the 5-position of the phenyl ring is a critical step, as it significantly influences the compound's biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective functionalization of the aromatic ring. These methods allow for precise control over the molecular structure, enabling the creation of analogs with tailored properties.

In conclusion, N-(2-methoxy-5-nitrophenyl)-4-(4-methylbenzenesulfonyl)butanamide (CAS No. 941987-16-2) represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for developing new therapeutic agents. Ongoing studies continue to explore its potential applications in treating various diseases, particularly those involving inflammation and pain signaling. As research progresses, this compound is expected to contribute significantly to the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd